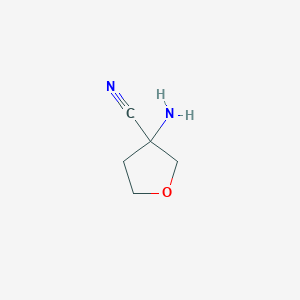

3-Aminotetrahydrofuran-3-carbonitrile

Description

Properties

IUPAC Name |

3-aminooxolane-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c6-3-5(7)1-2-8-4-5/h1-2,4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DESOQXQPWQVATO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1(C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Aminotetrahydrofuran-3-carbonitrile: A Key Scaffold for Pharmaceutical Discovery

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 3-Aminotetrahydrofuran-3-carbonitrile, a valuable heterocyclic building block in medicinal chemistry and drug development. The document delves into the strategic considerations for the synthesis of the key intermediate, tetrahydrofuran-3-one, and subsequently details the application of the Strecker amino acid synthesis to construct the target α-aminonitrile. Emphasis is placed on providing not just procedural steps, but also the underlying chemical principles, practical insights, and safety considerations essential for successful and reproducible synthesis in a research and development setting. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Introduction: The Significance of the this compound Moiety

The tetrahydrofuran ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. The introduction of an amino and a nitrile group at the C3 position creates a chiral center and provides versatile functional handles for further chemical elaboration. The resulting this compound is a compact, three-dimensional building block that can be utilized in the synthesis of novel small molecules with potential therapeutic applications. The amino group can be acylated, alkylated, or used in peptide couplings, while the nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, opening avenues for diverse library synthesis and lead optimization efforts. Given its potential, a robust and well-understood synthetic route to this compound is of significant interest to the drug discovery community.

Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic disconnection of the target molecule, this compound, points to the application of the venerable Strecker synthesis. This powerful one-pot, three-component reaction combines a ketone, an amine source (ammonia), and a cyanide source to furnish an α-aminonitrile. The key precursor for this transformation is the cyclic ketone, tetrahydrofuran-3-one. Therefore, a successful synthesis hinges on an efficient preparation of this intermediate.

Caption: Retrosynthetic analysis of this compound.

Synthesis of the Key Precursor: Tetrahydrofuran-3-one

The synthesis of tetrahydrofuran-3-one is a critical first stage. While several methods have been reported, the most common and practical approach involves the oxidation of the corresponding secondary alcohol, 3-hydroxytetrahydrofuran.

Preparation of 3-Hydroxytetrahydrofuran

3-Hydroxytetrahydrofuran can be synthesized from commercially available and relatively inexpensive starting materials. One established route begins with L-malic acid, which is first converted to L-dimethyl malate. Subsequent reduction of the diester with a suitable reducing agent, such as sodium borohydride in the presence of a Lewis acid, yields 1,2,4-butanetriol. Finally, acid-catalyzed cyclization of the triol affords 3-hydroxytetrahydrofuran.

Oxidation of 3-Hydroxytetrahydrofuran to Tetrahydrofuran-3-one

The oxidation of 3-hydroxytetrahydrofuran to the corresponding ketone has been accomplished using various reagents. Historically, chromium (VI)-based oxidants were employed; however, due to their toxicity and the associated environmental concerns, more modern and greener alternatives are now preferred.

A highly efficient and environmentally more benign method utilizes a catalytic amount of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) in the presence of a stoichiometric oxidant. Trichloroisocyanuric acid (TCCA) has proven to be an effective and convenient co-oxidant for this transformation.[1] This method offers high yields and avoids the use of heavy metals.

Table 1: Comparison of Oxidation Methods for 3-Hydroxytetrahydrofuran

| Oxidizing System | Solvent | Temperature (°C) | Reported Yield | Environmental Considerations |

| CrO₃/H₂SO₄ (Jones Reagent) | Acetone | 0 - 25 | ~46% | Highly toxic chromium waste |

| Pyridinium chlorochromate (PCC) | Dichloromethane | 25 | ~79% (crude) | Toxic and carcinogenic chromium reagent |

| TEMPO (cat.) / TCCA | Dichloromethane or Ethyl Acetate | -10 to 25 | >90% | More environmentally friendly, avoids heavy metals.[1] |

Experimental Protocol: Synthesis of Tetrahydrofuran-3-one via TEMPO-Catalyzed Oxidation

This protocol is based on the principles of TEMPO-catalyzed oxidation with TCCA as the stoichiometric oxidant.[1]

Materials:

-

3-Hydroxytetrahydrofuran

-

Trichloroisocyanuric acid (TCCA)

-

2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 3-hydroxytetrahydrofuran (1.0 eq.). Dissolve the alcohol in anhydrous dichloromethane (approx. 0.5 M solution).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Addition of Reagents: Add TEMPO (0.01 eq.) to the stirred solution. In a separate flask, prepare a slurry of TCCA (1.05 eq.) in dichloromethane.

-

Reaction: Slowly add the TCCA slurry to the solution of 3-hydroxytetrahydrofuran and TEMPO over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-3 hours.

-

Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any excess oxidant.

-

Work-up: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford crude tetrahydrofuran-3-one.

-

Purification: The crude product can be purified by vacuum distillation. Tetrahydrofuran-3-one is a colorless to pale yellow liquid. Due to its potential instability, it is recommended to use the purified ketone promptly in the subsequent step.

Safety Precautions:

-

TEMPO-catalyzed oxidations can be exothermic. Maintain strict temperature control during the addition of the oxidant.

-

TCCA is a strong oxidizing agent and should be handled with care.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be performed in a well-ventilated fume hood.

The Strecker Synthesis of this compound

The Strecker synthesis is a classic and highly effective method for the preparation of α-aminonitriles from aldehydes or ketones.[2] The reaction proceeds through the in situ formation of an imine from the ketone and ammonia, followed by the nucleophilic addition of a cyanide anion.

Caption: Workflow of the Strecker synthesis for this compound.

Choice of Reagents

-

Cyanide Source: Sodium cyanide (NaCN) or potassium cyanide (KCN) are commonly used and effective cyanide sources. Trimethylsilyl cyanide (TMSCN) can also be employed, often under milder conditions.[3]

-

Ammonia Source: A mixture of an ammonium salt, such as ammonium chloride (NH₄Cl), and aqueous ammonia is typically used to provide the necessary ammonia and buffer the reaction mixture.

Representative Experimental Protocol: Strecker Synthesis of this compound

Materials:

-

Tetrahydrofuran-3-one

-

Sodium cyanide (NaCN)

-

Ammonium chloride (NH₄Cl)

-

Aqueous ammonia (e.g., 28-30% solution)

-

Methanol or Ethanol

-

Water

-

Dichloromethane (DCM) or Ethyl Acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve ammonium chloride (1.2 eq.) in water. Add aqueous ammonia (2.0 eq.) followed by a solution of sodium cyanide (1.1 eq.) in water.

-

Addition of Ketone: Cool the aqueous solution to 0 °C in an ice bath. Add a solution of tetrahydrofuran-3-one (1.0 eq.) in methanol or ethanol dropwise to the stirred aqueous solution.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by TLC or LC-MS.

-

Work-up: After completion, extract the reaction mixture with dichloromethane or ethyl acetate (3 x volume of aqueous phase).

-

Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexane with a small amount of triethylamine to prevent streaking).

Safety Precautions:

-

Cyanide is extremely toxic. All operations involving sodium cyanide must be performed in a well-ventilated fume hood by trained personnel. Have an appropriate cyanide poisoning antidote kit readily available. Acidification of cyanide salts liberates highly toxic hydrogen cyanide gas. The work-up procedure should be carefully designed to avoid acidic conditions until all cyanide has been removed or neutralized.

-

Aqueous ammonia is corrosive and has a pungent odor. Handle in a fume hood.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the methylene protons of the tetrahydrofuran ring. The chemical shifts and coupling patterns will be complex due to the chiral center and the diastereotopic nature of the protons. A broad singlet for the amine protons. |

| ¹³C NMR | A signal for the quaternary carbon at C3, a signal for the nitrile carbon, and signals for the other three carbons of the tetrahydrofuran ring. |

| IR Spectroscopy | A characteristic sharp absorption for the nitrile (C≡N) stretch (typically around 2250-2210 cm⁻¹). N-H stretching vibrations for the primary amine (around 3400-3250 cm⁻¹). C-O stretching for the ether linkage. |

| Mass Spectrometry | The molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound. |

Conclusion and Future Perspectives

This technical guide has outlined a robust and practical synthetic strategy for the preparation of this compound. The two-stage approach, involving the efficient TEMPO-catalyzed oxidation of 3-hydroxytetrahydrofuran to tetrahydrofuran-3-one, followed by a Strecker aminonitrile synthesis, provides a reliable route to this valuable building block. The provided experimental protocols, along with the discussion of the underlying chemical principles and safety considerations, are intended to empower researchers in the field of drug discovery to access this and related scaffolds for the development of novel therapeutic agents. Future work in this area could focus on the development of asymmetric Strecker syntheses to directly access enantiomerically pure this compound, further enhancing its utility in the synthesis of chiral drug candidates.

References

- Einhorn, J.; Einhorn, C.; Ratajczak, F.; Durif, A.; Averbuch, M.-T.; Pierre, J.-L. A new, convenient and mild method of oxidation of alcohols using trichloroisocyanuric acid in the presence of catalytic amounts of TEMPO. J. Chem. Soc., Chem. Commun.1998, 0, 447-448.

- Jarusiewicz, J.; Choe, Y.; Yoo, K. S.; Park, C. P.; Jung, K. W. Efficient Three-Component Strecker Reaction of Aldehydes/Ketones via NHC-Amidate Palladium(II) Complex Catalysis. J. Org. Chem.2009, 74 (7), 2873–2876.

- Groger, H. Catalytic Enantioselective Strecker Reactions and Analogous Syntheses of α-Amino Nitriles. Chem. Rev.2003, 103 (8), 2795–2828.

- Shafran, Y. M.; Bakulev, V. A.; Mokrushin, V. S. Synthesis of α-aminonitriles. Russian Chemical Reviews1989, 58 (2), 148.

- US Patent 9,399,629 B2, Process for the manufacture of 3-oxo-tetrahydrofuran, issued July 26, 2016.

- Strecker, A. Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie1850, 75 (1), 27-45.

- Organic Syntheses, Coll. Vol. 3, p.88 (1955); Vol. 28, p.10 (1948).

- CN 105051021 A, Novel process for manufacture of 3-oxo-tetrahydrofuran, published November 11, 2015.

- Sigma-Aldrich. 3-Aminotetrahydrofuran product page. (Product Number: 737038).

- Organic Syntheses, Coll. Vol. 3, p.84 (1955); Vol. 26, p.1 (1946).

- Organic Syntheses, Coll. Vol. 1, p.21 (1941); Vol. 1, p.21 (1921).

- National Institute of Standards and Technology. Tetrahydrofuran. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; NIST Standard Reference Database Number 69; National Institute of Standards and Technology: Gaithersburg, MD, 20899.

- PubChem. (R)-3-Aminotetrahydrofuran.

- Biosynth. This compound hydrochloride.

- ChemBlink. (R)-Tetrahydrofuran-3-amine.

- LookChem. 3-Aminotetrahydrofuran.

Sources

- 1. CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine - Google Patents [patents.google.com]

- 2. 3-アミノテトラヒドロフラン 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. α-Aminonitrile synthesis by cyanation [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

Introduction: The Significance of Substituted Tetrahydrofurans in Medicinal Chemistry

An In-Depth Technical Guide to the Prospective Synthesis and Isolation of 3-Aminotetrahydrofuran-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

The tetrahydrofuran moiety is a privileged scaffold in modern drug discovery, appearing in a multitude of biologically active molecules. Its ability to form key hydrogen bonds and provide a constrained, three-dimensional structure makes it an attractive component for designing ligands that interact with complex biological targets. The introduction of reactive functional groups, such as an amine and a nitrile at the same position, transforms this simple heterocycle into a versatile building block for combinatorial chemistry and the synthesis of novel pharmaceutical agents. This guide outlines a prospective, scientifically-grounded pathway for the synthesis and isolation of this compound, a compound with significant potential for further chemical elaboration.

Retrosynthetic Analysis and Proposed Synthetic Pathway

The retrosynthetic analysis points to tetrahydrofuran-3-one as the key starting material. This ketone can be subjected to a Strecker reaction, which involves a one-pot, three-component reaction with an ammonia source (such as ammonium chloride) and a cyanide source (such as potassium cyanide).[1][4]

Synthesis of the Precursor: Tetrahydrofuran-3-one

The successful synthesis of this compound is predicated on the availability of its precursor, tetrahydrofuran-3-one. Several methods for the preparation of this ketone have been reported. One common approach involves the hydroformylation of 2,3-dihydrofuran to yield 3-formyltetrahydrofuran, which can then be further manipulated.[5][6] Another route starts from more readily available materials like acrylonitrile and 2-chloroethanol to form 3-cyanotetrahydrofuran, which can be hydrolyzed and decarboxylated to the desired ketone.[7] For the purpose of this guide, we will assume the availability of tetrahydrofuran-3-one from a commercial source or a previously reported synthesis.

Proposed Synthesis of this compound via Strecker Reaction

The Strecker synthesis is a robust and widely applicable method for the preparation of α-amino acids and their nitrile precursors.[1][2][3][8] The reaction proceeds through the in-situ formation of an imine from the ketone and ammonia, followed by the nucleophilic addition of a cyanide ion to the imine carbon.[2][4]

Experimental Protocol

Materials:

-

Tetrahydrofuran-3-one

-

Ammonium chloride (NH₄Cl)

-

Potassium cyanide (KCN)

-

Methanol (MeOH)

-

Water (H₂O)

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

-

Reagent Addition: To a solution of tetrahydrofuran-3-one in methanol, add an equimolar amount of ammonium chloride. Stir the mixture at room temperature for 15-20 minutes.

-

Cyanide Addition: Carefully add an equimolar amount of potassium cyanide dissolved in a minimal amount of water to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.

-

Extraction: To the remaining aqueous residue, add water and extract the product with a suitable organic solvent such as diethyl ether or ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic extracts and wash successively with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Causality Behind Experimental Choices

-

Solvent: Methanol is chosen as the solvent due to its ability to dissolve both the organic starting material and the inorganic salts.

-

Ammonia Source: Ammonium chloride provides a convenient source of ammonia and also helps to maintain a mildly acidic pH, which can catalyze imine formation.[1]

-

Cyanide Source: Potassium cyanide is a readily available and effective source of the cyanide nucleophile. Extreme caution must be exercised when handling cyanides due to their high toxicity.

-

Work-up: The aqueous work-up is designed to remove unreacted inorganic salts and other water-soluble impurities. The bicarbonate wash neutralizes any remaining acidic components.

Isolation and Purification

The crude product obtained after the work-up will likely contain unreacted starting material and side products. Purification can be achieved through standard laboratory techniques.

Purification Protocol

-

Chromatography: Column chromatography on silica gel is a standard method for purifying organic compounds. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) can be used to elute the desired product.

-

Crystallization: If the purified product is a solid, recrystallization from a suitable solvent system can be employed to obtain a highly pure crystalline material.

Physicochemical Characterization (Predicted)

The successful synthesis of this compound would be confirmed by a suite of analytical techniques:

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methylene protons of the tetrahydrofuran ring and a singlet for the amine proton. |

| ¹³C NMR | A quaternary carbon signal for the C-3 position, along with signals for the other ring carbons and the nitrile carbon. |

| FT-IR | Characteristic absorption bands for the N-H stretch of the amine, the C≡N stretch of the nitrile, and the C-O-C stretch of the ether. |

| Mass Spec. | A molecular ion peak corresponding to the calculated mass of C₅H₈N₂O. |

Diagrams

Caption: Proposed reaction pathway for the Strecker synthesis.

Caption: Step-by-step experimental workflow for synthesis and isolation.

Conclusion and Future Outlook

This guide provides a comprehensive and technically sound, albeit prospective, protocol for the synthesis and isolation of this compound. The proposed Strecker reaction is a high-yielding and reliable method that should be readily applicable to the specified substrate. The resulting α-aminonitrile is a versatile intermediate that can be hydrolyzed to the corresponding α-amino acid, reduced to the diamine, or elaborated in numerous other ways, opening up a rich area of chemical space for the development of novel therapeutics and other functional molecules. Researchers in drug development can leverage this guide to access this promising chemical scaffold.

References

- Organic Syntheses Procedure. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID.

- CN110407776B - Preparation method of 3-aminomethyl tetrahydrofuran. (n.d.). Google Patents.

- US5912364A - Process for the preparation of 3-methyltetrahydrofuran. (n.d.). Google Patents.

- Strecker Synthesis. (n.d.). Master Organic Chemistry.

- Strecker amino acid synthesis. (n.d.). Wikipedia.

- Strecker Synthesis of Amino Acids – MCAT Biochemistry. (n.d.). MedSchoolCoach.

- CN106366056A - Preparation method for 3-aminomethyltetrahydrofuran. (n.d.). Google Patents.

- CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine. (n.d.). Google Patents.

- Synthesis method for 3-aminomethyl tetrahydrofuran. (n.d.). Eureka | Patsnap.

- WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments. (n.d.). Google Patents.

- Expeditious novel routes to enantiopure 3-amino tetrahydrofuran hydrochloride | Request PDF. (n.d.). ResearchGate.

- Strecker Synthesis. (n.d.). Organic Chemistry Portal.

- Strecker Amino Acid Synthesis. (n.d.). ResearchGate.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 3. medschoolcoach.com [medschoolcoach.com]

- 4. Strecker Synthesis [organic-chemistry.org]

- 5. CN110407776B - Preparation method of 3-aminomethyl tetrahydrofuran - Google Patents [patents.google.com]

- 6. US5912364A - Process for the preparation of 3-methyltetrahydrofuran - Google Patents [patents.google.com]

- 7. CN106366056A - Preparation method for 3-aminomethyltetrahydrofuran - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

stability and reactivity of 3-Aminotetrahydrofuran-3-carbonitrile

An In-Depth Technical Guide to the Stability and Reactivity of 3-Aminotetrahydrofuran-3-carbonitrile

Introduction

This compound is a heterocyclic organic compound featuring a saturated five-membered tetrahydrofuran (THF) ring, substituted at the 3-position with both an amino group and a nitrile group. This unique arrangement classifies it as an α-aminonitrile, a functional group of significant interest in synthetic chemistry. The molecule possesses a stereocenter at the C3 position, making chiral variants such as (R)- and (S)-3-aminotetrahydrofuran-3-carbonitrile valuable building blocks for asymmetric synthesis.

The structural combination of a stable ether ring, a nucleophilic primary amine, and a versatile nitrile group makes this compound a potentially valuable intermediate in drug discovery and development. Derivatives of 3-aminotetrahydrofuran are utilized in the synthesis of pharmacologically active agents, including antiarrhythmic drugs.[1] The stability of such precursors is a critical parameter in pharmaceutical manufacturing to ensure purity and consistency.[2] This guide, intended for researchers, scientists, and drug development professionals, provides a detailed exploration of the chemical stability, reactivity, and safe handling of this compound, synthesizing data from related structures to offer predictive insights and practical methodologies.

Molecular Structure and Physicochemical Properties

The core structure consists of a quaternary carbon atom integrated into a THF ring. This sterically hindered environment influences the accessibility and reactivity of the attached amino and nitrile functionalities.

| Property | Value | Source |

| Molecular Formula | C₅H₈N₂O | - |

| Molecular Weight | 112.13 g/mol | - |

| IUPAC Name | This compound | - |

| Key Functional Groups | Primary Amine, Nitrile, Ether | - |

| Hydrogen Bond Donors | 1 (from -NH₂) | [3] |

| Hydrogen Bond Acceptors | 3 (from N of nitrile, O of ether, N of amine) | [3] |

| Predicted pKa | ~8.90 (for the conjugate acid of the amine) | [3] |

| Predicted XLogP3 | -0.7 | [3] |

Chemical Stability

The stability of this compound is primarily dictated by the inherent lability of the α-aminonitrile moiety. This functional group exists in a dynamic equilibrium, which is highly sensitive to environmental conditions.

The Retro-Strecker Equilibrium: The Core of Instability

The principal pathway for the decomposition of α-aminonitriles is the retro-Strecker reaction.[4] This is a reversible dissociation into an iminium intermediate and a cyanide ion. For this compound, this equilibrium involves the formation of a cyclic iminium species derived from 3-oxotetrahydrofuran.[5] The presence of water or other protic species can trap the iminium ion, driving the equilibrium towards decomposition and leading to hydrolysis.

Caption: Retro-Strecker equilibrium and hydrolysis pathway.

Factors Influencing Stability

-

pH: The compound is expected to exhibit maximum stability in a narrow, near-neutral pH range in aprotic media.

-

Acidic Conditions (pH < 6): While protonation of the amino group can slow the initial dissociation, strong acidic conditions will catalyze the hydrolysis of the nitrile group to a carboxylic acid or amide.[6]

-

Basic Conditions (pH > 8): In the presence of a base, the equilibrium is shifted, favoring the free amine form, which can readily dissociate. This can lead to the formation of 3-oxotetrahydrofuran and cyanide salts.

-

-

Temperature: α-Aminonitriles can be thermally labile.[4] Elevated temperatures can accelerate the retro-Strecker decomposition, potentially leading to the elimination of hydrogen cyanide gas—a significant safety hazard. Phthalonitrile resins containing amino groups show that thermal properties are highly structure-dependent, suggesting that empirical testing is necessary.[7]

-

Solvent: Stability is significantly enhanced in non-polar, aprotic solvents (e.g., dichloromethane, toluene) that do not facilitate the ionization required for the retro-Strecker pathway. Protic solvents, especially water, readily promote hydrolysis.

-

Oxidative Stability: The tetrahydrofuran ring is susceptible to the formation of explosive peroxides upon prolonged exposure to air and light.[8] This is a critical consideration for long-term storage.

Recommended Storage and Handling

To ensure the integrity of this compound, the following storage conditions are recommended:

-

Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent both oxidation and peroxide formation.

-

Temperature: Keep refrigerated (2-8 °C) to minimize thermal decomposition.

-

Light: Store in an amber vial or in the dark to prevent light-induced degradation.

-

Form: Store as a neat, dry solid. If in solution, use a dry, aprotic solvent.

| Condition | Recommendation | Rationale |

| pH | Avoid aqueous solutions, especially acidic or basic. | Prevents rapid hydrolysis via the retro-Strecker pathway. |

| Temperature | Refrigerate (2-8 °C). Avoid elevated temperatures. | Minimizes thermal decomposition and HCN elimination.[4] |

| Atmosphere/Light | Store under inert gas in a dark container. | Prevents formation of explosive peroxides on the THF ring.[8] |

| Solvent | Use dry, aprotic solvents (e.g., DCM, Toluene). | Suppresses the ionic decomposition pathway. |

Chemical Reactivity

The reactivity of this compound can be categorized by transformations at its three key reactive sites: the nitrile group, the amino group, and the α-aminonitrile system as a whole.

Caption: Key reactivity pathways of the title compound.

Reactions at the Nitrile Group

The nitrile is a versatile functional handle for creating carboxylic acids, amides, or amines.[6]

-

Hydrolysis: Under controlled acidic or basic conditions, the nitrile can be partially hydrolyzed to the corresponding primary amide (3-amino-tetrahydrofuran-3-carboxamide). More vigorous conditions lead to complete hydrolysis to the α-amino acid, 3-aminotetrahydrofuran-3-carboxylic acid.[6]

-

Reduction: The nitrile can be reduced to a primary amine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂/Raney Nickel) will convert the nitrile to an aminomethyl group, yielding 3-amino-3-(aminomethyl)tetrahydrofuran.

Reactions at the Amino Group

The primary amino group behaves as a typical nucleophile and base.

-

Acylation/Sulfonylation: It readily reacts with acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a non-nucleophilic base (e.g., triethylamine) to form stable amides and sulfonamides, respectively.

-

Alkylation: The amine can be alkylated using alkyl halides, though over-alkylation to secondary and tertiary amines is a common side reaction that must be controlled.

-

Protection: For multi-step syntheses, the amino group is often protected. A standard method is the reaction with di-tert-butyl dicarbonate ((Boc)₂O) to form the tert-butyloxycarbonyl (Boc) protected derivative, which is stable to many reaction conditions but can be removed with acid.

Experimental Protocols

The following protocols are provided as validated starting points for handling and derivatizing this compound.

Protocol 4.1: Assessment of pH Stability via HPLC

This protocol provides a framework for quantitatively assessing the compound's stability in aqueous buffers, a critical step for applications in biological assays or formulation development.

Objective: To determine the rate of degradation of this compound at pH 4.0, 7.4, and 9.0.

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in a dry, aprotic solvent (e.g., Acetonitrile). The use of an aprotic solvent is crucial to prevent degradation before the experiment begins.

-

Buffer Preparation: Prepare three aqueous buffers:

-

pH 4.0 (e.g., 50 mM Acetate buffer)

-

pH 7.4 (e.g., 50 mM Phosphate buffer, PBS)

-

pH 9.0 (e.g., 50 mM Borate buffer)

-

-

Incubation:

-

In triplicate for each pH, add 10 µL of the stock solution to 990 µL of each buffer to achieve a final concentration of 100 µM.

-

Incubate the solutions at a controlled temperature (e.g., 25 °C or 37 °C).

-

-

Time-Point Sampling:

-

Immediately after mixing (T=0), withdraw an aliquot (e.g., 50 µL) and quench the reaction by diluting it into a mobile phase or a suitable organic solvent to halt further degradation.

-

Repeat the sampling at subsequent time points (e.g., 1, 2, 4, 8, 24 hours).

-

-

HPLC Analysis:

-

Analyze each sample by reverse-phase HPLC with UV detection.

-

Monitor the peak area of the parent compound over time.

-

-

Data Analysis: Plot the natural logarithm of the parent compound's concentration versus time for each pH. The slope of this line will give the first-order degradation rate constant (k), and the half-life (t₁/₂) can be calculated as 0.693/k.

Protocol 4.2: Boc Protection of the Amino Group

This protocol describes a standard and robust method for protecting the primary amine, enabling subsequent chemistry on other parts of the molecule.

Objective: To synthesize N-Boc-3-amino-tetrahydrofuran-3-carbonitrile.

Methodology:

-

Dissolution: Dissolve this compound (1.0 eq) in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere.

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq), to the solution and stir.

-

Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in the same solvent to the reaction mixture at 0 °C. The choice of a low temperature helps control the exothermicity of the reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup:

-

Dilute the reaction mixture with the solvent (e.g., DCM).

-

Wash the organic layer sequentially with a weak acid (e.g., 1M HCl or saturated NH₄Cl) to remove excess base, followed by saturated sodium bicarbonate solution, and finally brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure N-Boc protected product.

Safety Profile

The safety profile of this compound is inferred from its constituent parts: the tetrahydrofuran ring, the primary amine, and the α-aminonitrile moiety. Direct toxicological data is not widely available.[9]

Hazard Summary

The following table summarizes the expected hazards based on related compounds like (R)-3-Aminotetrahydrofuran.[10][11]

| Hazard Class | GHS Classification | Hazard Statement |

| Flammability | Flammable Liquid, Cat. 3 | H226: Flammable liquid and vapor |

| Acute Toxicity | Acute Toxicity, Oral, Cat. 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Skin Irritation, Cat. 2 | H315: Causes skin irritation |

| Eye Damage/Irritation | Serious Eye Damage, Cat. 1 | H318: Causes serious eye damage |

| Target Organ Toxicity | STOT SE, Cat. 3 | H335: May cause respiratory irritation |

This data is extrapolated from (R)-3-Aminotetrahydrofuran and should be treated as indicative. The nitrile group adds significant toxicity potential not fully captured here.

Specific Hazards

-

Cyanide Release: The most significant toxicological risk is the release of hydrogen cyanide (HCN) gas or cyanide ions upon decomposition (hydrolysis or thermal stress). Cyanide is a potent and rapid-acting poison.

-

Peroxide Formation: As a tetrahydrofuran derivative, the compound can form explosive peroxides when stored improperly in the presence of oxygen.[8] This is a severe physical hazard.

-

Corrosivity and Irritation: The basicity of the amino group can cause skin and eye irritation or damage.[10]

Safe Handling Procedures

-

Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors or potential HCN gas.

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.

-

Emergency Preparedness: Have a cyanide antidote kit available and ensure personnel are trained in its use. A basic solution (e.g., sodium hypochlorite) should be on hand to quench any spills, which converts cyanide to the less toxic cyanate.

Conclusion

This compound is a promising but challenging synthetic intermediate. Its utility stems from the versatile reactivity of its amino and nitrile groups. However, its stability is fundamentally limited by the retro-Strecker equilibrium of the α-aminonitrile moiety, making it susceptible to degradation in protic media and at elevated temperatures. Furthermore, the tetrahydrofuran ring introduces a risk of peroxide formation, and the potential for cyanide release necessitates stringent safety protocols. A thorough understanding of these stability and reactivity profiles, coupled with careful experimental design and handling, is essential for researchers and developers to successfully and safely leverage this compound in the synthesis of novel chemical entities.

References

- WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments - Google P

-

Expeditious novel routes to enantiopure 3-amino tetrahydrofuran hydrochloride | Request PDF - ResearchGate. (URL: [Link])

- CN105218490B - Preparation method of (R)

- US9399629B2 - Process for the manufacture of 3-oxo-tetrahydrofuran - Google P

-

(R)-3-Aminotetrahydrofuran | C4H9NO | CID 10996958 - PubChem - NIH. (URL: [Link])

-

2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PubMed Central. (URL: [Link])

-

(S)-3-Aminotetrahydrofuran | C4H9NO | CID 14243168 - PubChem - NIH. (URL: [Link])

-

Organocatalytic Synthesis of α-Aminonitriles: A Review - MDPI. (URL: [Link])

-

The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean - NIH. (URL: [Link])

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC - NIH. (URL: [Link])

-

Experimental investigation of aminoacetonitrile formation through the Strecker synthesis in astrophysical-like conditions: Reactivity of methanimine (CH2NH), ammonia (NH3), and hydrogen cyanide (HCN) - ResearchGate. (URL: [Link])

-

α-Aminonitrile synthesis by cyanation - Organic Chemistry Portal. (URL: [Link])

-

Synthesis and thermal properties of high temperature phthalonitrile resins cured with self-catalytic amino-contanining phthalonitrle compounds - ResearchGate. (URL: [Link])

-

Safety Data Sheet: Tetrahydrofuran - Carl ROTH. (URL: [Link])

-

3-Aminotetrahydrofuran - LookChem. (URL: [Link])

Sources

- 1. CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine - Google Patents [patents.google.com]

- 2. WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments - Google Patents [patents.google.com]

- 3. lookchem.com [lookchem.com]

- 4. researchgate.net [researchgate.net]

- 5. US9399629B2 - Process for the manufacture of 3-oxo-tetrahydrofuran - Google Patents [patents.google.com]

- 6. Tetrahydrofuran-3-carbonitrile|CAS 14631-44-8 [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. (R)-3-AMINOTETRAHYDROFURAN - Safety Data Sheet [chemicalbook.com]

- 10. (R)-3-Aminotetrahydrofuran | C4H9NO | CID 10996958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. CAS # 111769-26-7, (R)-Tetrahydrofuran-3-amine, (3R)-3-Aminotetrahydrofuran, (3R)-Oxolan-3-ylamine, (R)-(Tetrahydrofuran-3-yl)amine, (R)-3-Aminotetrahydrofuran - chemBlink [chemblink.com]

An In-depth Technical Guide to Determining the Organic Solvent Solubility of 3-Aminotetrahydrofuran-3-carbonitrile

Abstract

This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals to determine the solubility of 3-Aminotetrahydrofuran-3-carbonitrile in a range of common organic solvents. Recognizing the critical role of solubility in reaction optimization, formulation development, and overall research efficacy, this document moves beyond a simple data sheet. Instead, it equips the scientist with the foundational principles, a robust experimental protocol, and a framework for data analysis and interpretation. By following the methodologies outlined herein, researchers can generate reliable and reproducible solubility data, enabling informed decisions in their discovery and development pipelines.

Introduction: The Strategic Importance of Solubility Data

This compound is a heterocyclic building block of significant interest in medicinal chemistry. The tetrahydrofuran (THF) scaffold is a prevalent motif in numerous biologically active natural products and approved pharmaceuticals, valued for its ability to form key hydrogen bonds and improve pharmacokinetic properties.[1][2] The presence of both a primary amine and a nitrile group on the same stereocenter introduces unique chemical properties, making it a versatile intermediate for creating complex molecular architectures.[3]

However, the successful application of this or any novel compound hinges on a thorough understanding of its physical properties, chief among them being solubility. Solubility data is not merely a physical constant; it is a critical parameter that dictates:

-

Reaction Condition Optimization: Inefficient solubility in a reaction solvent can lead to poor yields, sluggish reaction kinetics, and purification challenges.

-

Formulation Development: For a compound to be advanced as a potential therapeutic, its solubility in various pharmaceutically acceptable excipients and solvents is a primary consideration for bioavailability.[4]

-

Analytical Method Development: Creating reliable analytical methods, particularly using HPLC, requires the analyte to be fully dissolved in the mobile phase.[5]

-

Screening Assays: Inconsistent solubility can be a major source of artifacts and poor reproducibility in high-throughput screening campaigns.[6]

This guide provides the necessary tools to empirically determine the solubility of this compound, ensuring data integrity and accelerating research timelines.

Theoretical Considerations: Predicting Solubility Behavior

The principle of "like dissolves like" is the cornerstone of solubility prediction.[7] The solubility of this compound is governed by the interplay of its distinct functional groups and overall molecular structure.

-

Polarity and Hydrogen Bonding: The molecule possesses several polar features:

-

The ether oxygen in the THF ring can act as a hydrogen bond acceptor.

-

The primary amine (-NH2) is a strong hydrogen bond donor and acceptor.

-

The nitrile group (-C≡N) has a strong dipole and can act as a hydrogen bond acceptor.

-

-

Molecular Structure: The core structure combines a non-polar hydrocarbon backbone with these highly polar functional groups. Its overall polarity will be a balance of these competing characteristics.

Based on this structure, we can form several hypotheses:

-

High Solubility in Polar Protic Solvents: Solvents like methanol, ethanol, and isopropanol should readily dissolve the compound due to their ability to engage in hydrogen bonding with the amine and ether oxygen.

-

Good Solubility in Polar Aprotic Solvents: Solvents such as acetonitrile, acetone, and dimethylformamide (DMF) are expected to be effective. Their polarity will interact favorably with the molecule's dipole moment, although they lack the ability to donate hydrogen bonds.

-

Moderate to Low Solubility in Nonpolar Solvents: Solvents like toluene, hexane, and cyclohexane are less likely to be effective solvents. The energy required to break the intermolecular hydrogen bonds of the solute would not be sufficiently compensated by the weak van der Waals forces established with these nonpolar solvents.

-

Solubility in Chlorinated Solvents: Dichloromethane (DCM) and chloroform may show moderate solubility, acting as a bridge between polar and nonpolar extremes.[8]

The following experimental protocol is designed to systematically test these hypotheses.

Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility

The "shake-flask" method is the gold-standard for determining thermodynamic (or equilibrium) solubility.[9][10] It is a robust and reliable technique that ensures the solvent is fully saturated with the solute.[11] The subsequent analysis of the saturated solution via High-Performance Liquid Chromatography (HPLC) provides precise and accurate quantification.[12]

This protocol is designed in accordance with Good Laboratory Practice (GLP) principles to ensure data quality and integrity.[13][14][15]

Materials and Equipment

-

This compound (solid)

-

HPLC-grade organic solvents (e.g., Methanol, Ethanol, Acetonitrile, Acetone, Toluene, Dichloromethane, Hexane)[16]

-

Analytical balance (4-decimal place)

-

2 mL glass vials with screw caps

-

Orbital shaker or vortex mixer

-

Thermostatically controlled incubator or water bath

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Syringes (1 mL)

-

HPLC system with UV detector

-

Volumetric flasks and pipettes for standard preparation

Workflow Diagram

Caption: Conceptual model of expected solubility trends.

Conclusion and Future Directions

This guide has detailed a robust, self-validating system for determining the organic solvent solubility of this compound. By grounding experimental work in sound theoretical principles and adhering to a rigorous protocol, researchers can generate high-quality, reliable data. This information is invaluable for guiding synthetic strategy, enabling formulation studies, and ensuring the integrity of biological screening. The principles and methods described are broadly applicable to other novel chemical entities, serving as a foundational protocol for physicochemical characterization in any drug discovery or chemical development program.

References

-

Pharmaffiliates. (n.d.). (R)-3-Aminotetrahydrofuran. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (R)-3-Aminotetrahydrofuran. PubChem Compound Database. Retrieved from [Link]

-

NICEATM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences. Retrieved from [Link]

-

Ghosh, A. K., et al. (2011). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry, 3(8), 995-1016. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Arayne, M. S., et al. (2010). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Journal of the Chemical Society of Pakistan, 32(4), 450-454. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

World Health Organization. (n.d.). Handbook: Good Laboratory Practice (GLP). Retrieved from [Link]

-

LibreTexts Chemistry. (n.d.). Experiment 1: Determination of Solubility Class. Retrieved from [Link]

-

Kim, M., et al. (2020). Evaluation of Manassantin A Tetrahydrofuran Core Region Analogues and Cooperative Therapeutic Effects with EGFR Inhibition. Journal of Medicinal Chemistry, 63(13), 7051-7063. Retrieved from [Link]

-

YouTube. (2021). Solubility Tests for Organic Compounds. Retrieved from [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

-

Fernández-Pérez, L., et al. (2022). The Tetrahydrofuran Motif in Marine Lipids and Terpenes. Marine Drugs, 20(10), 642. Retrieved from [Link]

-

Davit, B. M., et al. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 19(3), 33-37. Retrieved from [Link]

-

Southwest Research Institute. (n.d.). EPA Good Laboratory Practice (GLP) Studies. Retrieved from [Link]

-

Sciforum. (2022). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Retrieved from [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

ResearchGate. (n.d.). Tetrahydrofuran (THF)-containing natural products and biological activities. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (S)-Tetrahydrofuran-3-carbonitrile. PubChem Compound Database. Retrieved from [Link]

-

de Oliveira, G. G., et al. (2018). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 54(1). Retrieved from [Link]

-

Biobide. (2024). Good Laboratory Practices (GLP): 2024 Guide. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 3-Chloro-tetrahydrofuran. Retrieved from [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

LibreTexts Chemistry. (2024). 1.27: Experiment_727_Organic Compound Functional Groups. Retrieved from [Link]

-

Ruoff, R. S., et al. (1993). Solubility of C60 in a Variety of Solvents. The Journal of Physical Chemistry, 97(13), 3379-3383. Retrieved from [Link]

-

Alsenz, J. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Pharmaceutical Outsourcing. Retrieved from [Link]

-

SALTISE. (2021). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

-

Daikin Chemicals. (2018). Measurement of water solubility for PFHXA. Retrieved from [Link]

-

ResearchGate. (2017). Thermodynamic Functions for the Solubility of 3-Nitrobenzonitrile in 12 Organic Solvents. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. Tetrahydrofuran-3-carbonitrile|CAS 14631-44-8 [benchchem.com]

- 4. improvedpharma.com [improvedpharma.com]

- 5. researchgate.net [researchgate.net]

- 6. enamine.net [enamine.net]

- 7. saltise.ca [saltise.ca]

- 8. utw10193.utweb.utexas.edu [utw10193.utweb.utexas.edu]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. scielo.br [scielo.br]

- 11. bioassaysys.com [bioassaysys.com]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. proto.ufsc.br [proto.ufsc.br]

- 14. EPA Good Laboratory Practice (GLP) Studies | Southwest Research Institute [swri.org]

- 15. Good Laboratory Practices (GLP): 2024 Guide | Biobide [biobide.com]

- 16. downloads.regulations.gov [downloads.regulations.gov]

Methodological & Application

Application Notes and Protocols: The Strategic Use of 3-Aminotetrahydrofuran-3-carbonitrile in Modern Medicinal Chemistry

Introduction: The Value Proposition of Saturated Heterocycles in Drug Design

In the landscape of contemporary drug discovery, the strategic incorporation of saturated heterocyclic scaffolds is a cornerstone of molecular design. These structures offer a compelling departure from the often-planar aromatic systems, providing access to three-dimensional chemical space that can lead to enhanced target engagement, improved physicochemical properties, and novel intellectual property. The tetrahydrofuran (THF) moiety, in particular, has been identified as a privileged scaffold in a number of FDA-approved drugs, including the antiviral agent Darunavir and the alpha-blocker Terazosin.[1] The oxygen atom in the THF ring can serve as a hydrogen bond acceptor, improving solubility and target interactions, while the saturated carbon framework allows for precise stereochemical control to optimize binding geometries.[2] This note focuses on a versatile and highly functionalized building block, 3-Aminotetrahydrofuran-3-carbonitrile, and its applications in constructing complex molecular architectures for medicinal chemistry programs.

Core Scaffold Analysis: this compound

This compound is a unique building block that combines several key features beneficial for drug design:

-

A Quaternary Center: The C3 position is a stereocenter substituted with both an amine and a nitrile group. This quaternary center imparts a fixed three-dimensional geometry, which can be exploited to orient substituents for optimal interaction with a biological target.

-

Versatile Functional Handles: The primary amine and the nitrile group are versatile functional groups that can be elaborated into a wide array of other functionalities. The amine can be acylated, alkylated, or used in reductive aminations, while the nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine.[3]

-

The Tetrahydrofuran Core: As mentioned, the THF ring itself is a valuable component, offering a balance of polarity and lipophilicity, and the potential for hydrogen bonding.[4]

The strategic advantage of this building block lies in its ability to serve as a central scaffold from which to build out complex molecules with precise control over their spatial arrangement and chemical properties.

Synthetic Protocol: Preparation of this compound

A common and efficient method for the synthesis of α-aminonitriles is the Strecker synthesis. This one-pot, three-component reaction provides a direct route to the desired product from a ketone, a source of ammonia, and a cyanide source.

Protocol 1: Strecker Synthesis of this compound

This protocol outlines the synthesis of racemic this compound starting from the commercially available tetrahydrofuran-3-one.

Workflow Diagram:

Caption: Workflow for the one-pot Strecker synthesis.

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (molar eq.) |

| Tetrahydrofuran-3-one | 86.09 | 1.0 |

| Ammonium Chloride | 53.49 | 1.2 |

| Potassium Cyanide | 65.12 | 1.2 |

| Methanol | - | - |

| Water | - | - |

| Dichloromethane | - | - |

| Sodium Sulfate (anhydrous) | - | - |

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add tetrahydrofuran-3-one (1.0 eq.).

-

Dissolve the ketone in a 1:1 mixture of methanol and water.

-

Add ammonium chloride (1.2 eq.) and potassium cyanide (1.2 eq.) to the solution. Caution: Potassium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by column chromatography on silica gel.

Application in Medicinal Chemistry: Elaboration of the Scaffold

The true utility of this compound is realized in its subsequent derivatization. The following protocols provide examples of how this building block can be used to synthesize structures of medicinal relevance, such as Factor Xa inhibitors and novel heterocyclic systems.[5]

Protocol 2: Synthesis of a Substituted 3-Amino-tetrahydrofuran-3-carboxamide

This protocol demonstrates the conversion of the nitrile to an amide, a common step in generating bioactive molecules. This transformation is particularly relevant for creating analogs of Factor Xa inhibitors.[5]

Workflow Diagram:

Caption: Synthetic route to a carboxamide derivative.

Part A: Boc Protection of the Amine

-

Dissolve this compound (1.0 eq.) in dichloromethane.

-

Add triethylamine (1.5 eq.) followed by di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.).

-

Stir at room temperature for 4-6 hours.

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate, then brine.

-

Dry the organic layer over sodium sulfate, filter, and concentrate to yield the Boc-protected aminonitrile.

Part B: Hydrolysis of the Nitrile to the Carboxylic Acid

-

Dissolve the Boc-protected aminonitrile in a mixture of DMSO and water.

-

Add potassium carbonate (3.0 eq.) and cool the mixture in an ice bath.

-

Slowly add 30% hydrogen peroxide (5.0 eq.).

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Acidify the reaction mixture with 1M HCl and extract with ethyl acetate.

-

Dry the organic layer and concentrate to yield the Boc-protected amino acid.

Part C: Amide Coupling

-

Dissolve the Boc-protected amino acid (1.0 eq.) in DMF.

-

Add HATU (1.2 eq.), DIPEA (3.0 eq.), and the desired aniline derivative (1.1 eq.).

-

Stir at room temperature for 6-12 hours.

-

Dilute with water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry, and concentrate. Purify by column chromatography.

Part D: Boc Deprotection

-

Dissolve the Boc-protected amide in dichloromethane.

-

Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

-

Stir at room temperature for 1-2 hours.

-

Concentrate under reduced pressure to yield the final primary amine as a salt.

Broader Therapeutic Relevance

The 3-aminotetrahydrofuran scaffold is not limited to Factor Xa inhibitors. It has been incorporated into potent HIV-1 protease inhibitors, where it can form key hydrogen bonding interactions within the enzyme's active site.[6] Furthermore, the furan ring system is a known bioisostere for phenyl rings and can be found in drugs for a wide range of conditions, including cardiovascular and central nervous system disorders.[7] The ability to functionalize the 3-amino-3-carbonitrile scaffold in multiple ways allows for the exploration of a vast chemical space, making it a valuable starting point for lead optimization campaigns targeting various diseases.

Conclusion

This compound is a high-value building block for medicinal chemistry, offering a unique combination of a three-dimensional scaffold with versatile functional groups. The synthetic protocols outlined in this note provide a clear pathway for its preparation and elaboration into more complex, drug-like molecules. By leveraging the principles of rational drug design and the synthetic utility of this scaffold, researchers can accelerate the discovery of novel therapeutics with improved efficacy and pharmacokinetic profiles.

References

- WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments - Google Patents.

- Ghosh, A. K., Williams, J. N., Kovela, S., & Mitsuya, H. (2019). Potent HIV-1 protease inhibitors incorporating squaramide-derived P2 ligands: Design, synthesis, and biological evaluation. Bioorganic & Medicinal Chemistry Letters.

- CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine - Google Patents.

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Available at: [Link]

-

Al-Mousawi, S. M., Moustafa, M. S., El-Apasery, M. A., & Elnagdi, M. H. (2011). Enaminones as Building Blocks in Heterocyclic Syntheses: Reinvestigating the Product Structures of Enaminones with Malononitrile. A Novel Route to 6-Substituted-3-Oxo-2,3-Dihydropyridazine-4-Carboxylic Acids. Molecules, 16(12), 10461–10469. Available at: [Link]

-

Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases - PubMed. Available at: [Link]

-

Expeditious novel routes to enantiopure 3-amino tetrahydrofuran hydrochloride | Request PDF - ResearchGate. Available at: [Link]

-

Al-Omran, F., Abdel-Khalik, M. M., & Elnagdi, M. H. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(1), 177–191. Available at: [Link]

-

4 - Organic Syntheses Procedure. Available at: [Link]

-

Pharmacological activity of furan derivatives. Available at: [Link]_

-

Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC - PubMed Central. Available at: [Link]

-

Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Available at: [Link]

-

Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - NIH. Available at: [Link]

-

Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. - R Discovery. Available at: [Link]

-

Uses of 1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]-thiophen-2-yl)-3-dodecanoylthiourea as a Building Block in the Synthesis of Fused Pyrimidine and Thiazine Systems - PubMed. Available at: [Link]

Sources

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Uses of 1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]-thiophen-2-yl)-3-dodecanoylthiourea as a Building Block in the Synthesis of Fused Pyrimidine and Thiazine Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. wisdomlib.org [wisdomlib.org]

Application Notes and Protocols for 3-Aminotetrahydrofuran-3-carbonitrile: A Key Intermediate in Medicinal Chemistry

Introduction: The Strategic Importance of the 3-Aminotetrahydrofuran-3-carbonitrile Scaffold

In the landscape of modern drug discovery, heterocyclic scaffolds are of paramount importance, providing the three-dimensional architecture necessary for precise molecular interactions with biological targets. Among these, the tetrahydrofuran moiety is a privileged structure, frequently enhancing pharmacokinetic properties such as solubility and metabolic stability. The introduction of an aminonitrile group at the 3-position of the tetrahydrofuran ring creates a versatile and highly valuable intermediate: this compound. This α-aminonitrile is a direct precursor to the corresponding α-amino acid, 3-amino-tetrahydrofuran-3-carboxylic acid, and its derivatives, which are key building blocks in the synthesis of a variety of bioactive molecules, including enzyme inhibitors and other therapeutics.[1]

These application notes provide a comprehensive guide for the synthesis, handling, and utilization of this compound, intended for researchers and professionals in organic synthesis and drug development. The protocols are designed to be self-validating, with explanations of the underlying chemical principles to allow for informed modifications and troubleshooting.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of this compound and its precursors is essential for safe handling and successful experimentation.

Table 1: Physicochemical Data of Key Compounds

| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| 3-Hydroxytetrahydrofuran |  | C₄H₈O₂ | 88.11 | 179-181 | 1.08 |

| 3-Oxotetrahydrofuran |  | C₄H₆O₂ | 86.09 | 139-140 | 1.09 |

| This compound |  | C₅H₈N₂O | 112.13 | (Predicted) ~220-240 | (Predicted) ~1.15 |

Safety and Handling of α-Aminonitriles

CAUTION: α-Aminonitriles are toxic compounds and should be handled with extreme care in a well-ventilated fume hood.[2] They can be harmful if swallowed, inhaled, or absorbed through the skin. The primary hazard is the potential for the release of hydrogen cyanide (HCN) gas, particularly under acidic conditions. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[2] In case of a spill, evacuate the area and absorb the material with an inert absorbent (e.g., vermiculite or sand) and dispose of it as hazardous waste.[2] All reactions involving cyanides should have a quench solution of bleach (sodium hypochlorite) or hydrogen peroxide readily available to neutralize any residual cyanide.

Synthetic Protocols

The most direct and widely applicable method for the synthesis of α-aminonitriles is the Strecker synthesis.[3][4][5] This one-pot, three-component reaction involves the reaction of a ketone (in this case, 3-oxotetrahydrofuran) with an amine source (ammonia) and a cyanide source.

Workflow for the Synthesis of this compound

Caption: Synthetic workflow from precursor to final amino acid.

Protocol 1: Synthesis of 3-Oxotetrahydrofuran (Precursor)

Rationale: The synthesis of the target aminonitrile begins with the preparation of the ketone precursor, 3-oxotetrahydrofuran. A mild and efficient method for this oxidation is the use of a catalytic amount of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) with a stoichiometric oxidant like trichloroisocyanuric acid (TCCA).[6] This avoids the use of heavy metal oxidants.

Materials:

-

3-Hydroxytetrahydrofuran

-

Trichloroisocyanuric acid (TCCA)

-

2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-hydroxytetrahydrofuran (1.0 eq) in dichloromethane (DCM, ~0.5 M).

-

Add TEMPO (0.01 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add trichloroisocyanuric acid (TCCA, 1.1 eq) portion-wise over 30 minutes, ensuring the temperature does not rise above 5 °C.

-

Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

-

Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude 3-oxotetrahydrofuran can be purified by vacuum distillation.

Protocol 2: Strecker Synthesis of this compound

Rationale: This protocol employs a modified Strecker reaction using ammonium chloride as the ammonia source and sodium cyanide as the cyanide source. This avoids the direct handling of highly toxic ammonia and hydrogen cyanide gases.[5] The reaction proceeds through the in-situ formation of an iminium ion, which is then attacked by the cyanide nucleophile.[4]

Materials:

-

3-Oxotetrahydrofuran

-

Ammonium chloride (NH₄Cl)

-

Sodium cyanide (NaCN)

-

Methanol (MeOH)

-

Water

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

EXTREME CAUTION: This reaction generates cyanide. Perform all steps in a well-ventilated fume hood.

-

In a round-bottom flask, dissolve 3-oxotetrahydrofuran (1.0 eq) in a mixture of methanol and water (e.g., 2:1 v/v).

-

Add ammonium chloride (1.2 eq) and stir until dissolved.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, carefully prepare a solution of sodium cyanide (1.2 eq) in a minimal amount of cold water.

-

Slowly add the sodium cyanide solution to the reaction mixture dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, carefully quench any residual cyanide by slowly adding a solution of sodium hypochlorite (bleach) until a test with potassium iodide-starch paper indicates the absence of cyanide.

-

Extract the aqueous mixture with diethyl ether (3 x volumes).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain crude this compound.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Characterization and Analytical Data

Accurate characterization of the synthesized this compound is crucial for confirming its identity and purity.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the diastereotopic protons of the tetrahydrofuran ring. The chemical shifts will be influenced by the adjacent oxygen, amino, and nitrile groups. |

| ¹³C NMR | A quaternary carbon signal for the C-CN carbon, signals for the other carbons of the tetrahydrofuran ring, and a signal for the nitrile carbon. |

| IR Spectroscopy | A characteristic sharp absorption band for the nitrile (C≡N) stretch around 2230-2250 cm⁻¹. N-H stretching bands for the primary amine will appear in the region of 3300-3500 cm⁻¹. C-O-C stretching will be observed around 1050-1150 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (112.13 g/mol ). Fragmentation patterns may show the loss of HCN or the amino group. |

Application Protocol: Hydrolysis to 3-Amino-tetrahydrofuran-3-carboxylic Acid

Rationale: The primary application of this compound is as a precursor to the corresponding α-amino acid. This transformation is typically achieved through acid- or base-catalyzed hydrolysis of the nitrile group.[5] Acid hydrolysis is often preferred as it directly yields the ammonium salt of the amino acid, which can be easily isolated.

Caption: Hydrolysis of the aminonitrile to the corresponding amino acid.

Materials:

-

This compound

-

Concentrated hydrochloric acid (HCl)

-

Water

-

Reflux condenser

-

Heating mantle

-

pH meter or pH paper

Procedure:

-

In a round-bottom flask, suspend this compound (1.0 eq) in a 6 M aqueous solution of hydrochloric acid.

-

Attach a reflux condenser and heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.

-

Monitor the reaction for the disappearance of the starting material (TLC or LC-MS) and the evolution of ammonia (can be tested with moist pH paper at the top of the condenser). The reaction may take 12-24 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Concentrate the solution under reduced pressure to remove excess HCl and water. This will likely result in the hydrochloride salt of the amino acid as a solid or viscous oil.

-

The crude amino acid can be purified by recrystallization or ion-exchange chromatography.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for the synthesis of novel heterocyclic compounds with potential applications in drug discovery and development. The protocols outlined in these application notes provide a solid foundation for the synthesis, handling, and further elaboration of this important intermediate. The inherent reactivity of both the amine and nitrile functionalities opens up a wide array of possibilities for the creation of diverse chemical libraries for biological screening. Future work in this area could focus on the development of stereoselective Strecker syntheses to access enantiomerically pure forms of this compound, which would be of significant interest for the preparation of chiral drugs.

References

- WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments - Google Patents.

-

Shaabani, A., et al. (2018). Organocatalytic Synthesis of α-Aminonitriles: A Review. Molecules, 23(11), 2773. Available at: [Link]

-

Strecker amino acid synthesis - Wikipedia. Available at: [Link]

-

The Strecker Synthesis of Amino Acids - Master Organic Chemistry. (2018). Available at: [Link]

-

Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles | ACS Omega. (2021). Available at: [Link]

-

Expeditious novel routes to enantiopure 3-amino tetrahydrofuran hydrochloride | Request PDF. (2003). Available at: [Link]

-

Strecker Synthesis - Organic Chemistry Portal. Available at: [Link]

-

Strecker Synthesis - Master Organic Chemistry. (2020). Available at: [Link]

- CH628320A5 - PROCESS FOR THE PREPARATION OF ALPHA-AMINO-ACIDS. - Google Patents.

-

Observations of tetrel bonding between sp3-carbon and THF - PMC. (2020). Available at: [Link]

- US9399629B2 - Process for the manufacture of 3-oxo-tetrahydrofuran - Google Patents.

- US6359155B1 - Process for the preparation of 3-hydroxytetrahydrofuran - Google Patents.

-

Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC. (2007). Available at: [Link]

-

3 - SAFETY DATA SHEET. (2012). Available at: [Link]

-

Spectroscopic and Photophysical Characteristics of Furan-3(2H)-ones 3a... - ResearchGate. (2014). Available at: [Link]

-

Observations of tetrel bonding between sp3-carbon and THF - Chemical Science (RSC Publishing). (2020). Available at: [Link]

-

(PDF) Synthesis of Some 3-Furylamine Derivatives - ResearchGate. (2003). Available at: [Link]

-

(R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID - Organic Syntheses Procedure. Available at: [Link]

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2023). Available at: [Link]

-

HYDROLYTIC PATHWAYS FOR THE SYNTHESIS OF Α-AMINO ACIDS FROM Α-AMINONITRILES | International Multidisciplinary Journal for Research & Development. (2023). Available at: [Link]

-

Tetrahydrofuran - the NIST WebBook - National Institute of Standards and Technology. Available at: [Link]

-

Convenient synthesis of substituted tetrahydrofuran via Lewis base catalyzed [3 + 2] domino reactions - RSC Publishing. (2016). Available at: [Link]

-

(PDF) Synthesis and NMR spectra of tetrahydrofuran-2-13C - ResearchGate. (1995). Available at: [Link]

Sources

- 1. WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. US9399629B2 - Process for the manufacture of 3-oxo-tetrahydrofuran - Google Patents [patents.google.com]

Application Notes & Protocols: 3-Aminotetrahydrofuran-3-carbonitrile as a Versatile Precursor for Novel Ligand Synthesis

Abstract